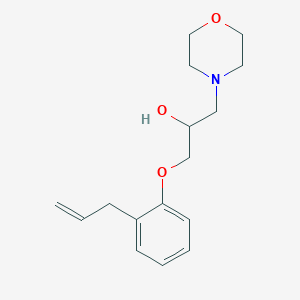

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol |

InChI |

InChI=1S/C16H23NO3/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17/h2-4,6-7,15,18H,1,5,8-13H2 |

InChI Key |

BKDPODVOOWQEGE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O |

solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Contextualizing the Chemical Compound Within Modern Pharmaceutical Research

The significance of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol in contemporary pharmaceutical research is best understood through the lens of its chemical classification. It belongs to the aryloxypropanolamine group, which forms the structural backbone of a critically important class of drugs known as beta-blockers. cvpharmacology.comresearchgate.net These agents exert their therapeutic effects by blocking the action of endogenous catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors, thereby modulating the body's "fight or flight" response. cvpharmacology.com

The development of beta-blockers revolutionized the treatment of various cardiovascular disorders, including hypertension, angina pectoris, and cardiac arrhythmias. The general structure of aryloxypropanolamines consists of an aromatic ring linked through an ether oxygen to a propan-2-ol moiety, which in turn is connected to an amine group. The nature of the aromatic substituent and the amine group can be varied to fine-tune the pharmacological properties of the molecule, such as its receptor selectivity, potency, and pharmacokinetic profile.

In the case of this compound, the key structural features are the allyl group at the ortho position of the phenoxy ring and the morpholine (B109124) ring as the amine substituent. The placement of the allyl group is a strategic modification, as substitutions on the aromatic ring are known to influence the compound's interaction with the beta-adrenergic receptor. mdpi.com Similarly, the choice of the morpholino group is a departure from the more common isopropylamino or tert-butylamino moieties found in many first-generation beta-blockers. This suggests an exploration of how different heterocyclic amines impact the molecule's activity and selectivity.

Table 1: Structural Comparison of this compound and Related Beta-Blockers

| Compound | Aromatic Substituent | Amine Moiety |

|---|---|---|

| This compound | 2-Allyl | Morpholino |

| Propranolol (B1214883) | 1-Naphthyl | Isopropylamino |

| Alprenolol | 2-Allyl | Isopropylamino |

Overview of the Compound S Initial Discovery and Early Investigation

The initial phase of beta-blocker research involved the synthesis of a vast number of analogues to understand how structural modifications influenced their pharmacological effects. This included altering the substitution pattern on the aromatic ring and introducing different amine side chains. Research from that era indicates that ortho-substitution on the phenoxy ring was a common strategy to enhance beta-blocking activity. mdpi.com

The investigation of compounds with an allyl group, such as alprenolol, which also features a 2-allylphenoxy group but with an isopropylamino side chain, demonstrates the interest in this particular substituent. nih.gov It is highly probable that 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol was synthesized as part of these extensive SAR studies. The aim would have been to investigate the impact of replacing the isopropylamino group of alprenolol with a morpholino moiety on the compound's beta-adrenergic blocking activity and selectivity.

Early investigations of related compounds, such as 1-(p-allylphenoxy)-3-isopropylamino-2-propanol hydrochloride (H 64/52), further underscore the scientific interest in allyl-substituted phenoxypropanolamines during that period. nih.gov These studies aimed to characterize the selective blockade of different beta-adrenoceptor subtypes. nih.gov It is therefore plausible that this compound was subjected to similar preclinical pharmacological profiling to determine its potency and selectivity at beta-1 and beta-2 adrenergic receptors.

Current Research Landscape and Unexplored Scientific Frontiers

Structural Features and Key Pharmacophoric Elements

2-Allylphenoxy Group : This aromatic component consists of a phenyl ring bonded to an oxygen atom (a phenoxy group), which is further substituted with an allyl group (H₂C=CH-CH₂) at the second carbon of the ring. The aromatic ring provides a lipophilic (fat-soluble) region, while the allyl group can influence metabolic pathways and receptor binding.

Propan-2-ol Linker : A three-carbon chain connects the phenoxy group to the morpholine ring. The central carbon of this linker bears a hydroxyl (-OH) group, making it a secondary alcohol. This hydroxyl group is a critical pharmacophoric element, capable of forming hydrogen bonds, which are crucial for the specific binding of a molecule to a receptor.

Morpholine Ring : This is a saturated heterocyclic amine containing an ether linkage. The nitrogen atom within the morpholine ring imparts basic properties to the molecule, allowing it to form salts and engage in ionic interactions at physiological pH. researchgate.net The morpholine moiety generally increases the hydrophilicity (water-solubility) of the molecule.

The combination of an aromatic system, a hydroxyl group, and a basic amine function is a well-established pharmacophore found in many beta-adrenergic receptor antagonists (beta-blockers). drugbank.compatsnap.comnih.gov

Table 1: Key Structural Components of this compound

| Structural Component | Key Features | Potential Role in Biological Interaction |

| 2-Allylphenoxy Group | Aromatic, Lipophilic | Van der Waals interactions, potential π-π stacking with aromatic amino acid residues in a receptor. |

| Propan-2-ol Linker | Contains a secondary alcohol (-OH) | Hydrogen bond donor and acceptor, crucial for anchoring to the binding site. |

| Morpholine Ring | Basic nitrogen atom, Hydrophilic | Ionic bonding, hydrogen bonding, influences solubility and distribution. researchgate.net |

Chirality and Stereoisomerism at the Propan-2-ol Moiety

The concept of stereoisomerism is central to the structure of this compound. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.in

The carbon atom in the propan-2-ol linker that is bonded to the hydroxyl group is a chiral center. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, these groups are:

The hydrogen atom (-H)

The hydroxyl group (-OH)

The -CH₂-O-(2-allylphenyl) group

The -CH₂-morpholine group

The presence of a single chiral center means that this compound exists as a pair of enantiomers. tru.ca Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uou.ac.in These are designated as (R)- and (S)-enantiomers according to the Cahn-Ingold-Prelog system of nomenclature, which prioritizes the substituents around the chiral center to assign a specific configuration.

Enantiomeric Forms and Their Potential Differential Biological Recognition

The existence of (R)- and (S)-enantiomers is not merely a structural curiosity; it has profound implications for the molecule's biological activity. Biological systems, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. Consequently, they can differentiate between the enantiomers of a chiral molecule, often leading to significantly different pharmacological effects. tru.camdpi.com

This principle of stereoselectivity is well-documented for the broader class of aryloxypropanolamine beta-blockers. drugbank.compatsnap.com Typically, one enantiomer (the eutomer) exhibits a much higher affinity for the target receptor and is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) is significantly less active or may even interact with different receptors, potentially causing side effects. nih.govnih.gov For instance, in many beta-blockers, the (S)-enantiomer is the more potent beta-adrenergic antagonist. nih.gov

While specific studies detailing the differential activity of the individual (R)- and (S)-enantiomers of this compound are not widely available in the public domain, it is a reasonable and strong pharmacological hypothesis that they would exhibit different potencies and potentially different biological activities, consistent with the behavior of other chiral compounds in this class. nih.govnih.gov The precise nature and magnitude of this stereochemical difference would require separation of the enantiomers and individual pharmacological testing.

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking it down at key bond locations corresponding to reliable chemical reactions. amazonaws.comarxiv.org For this compound, the most logical disconnections are the carbon-oxygen ether bond and the carbon-nitrogen bond of the morpholine ring. amazonaws.com

This strategy reveals three primary precursors:

2-Allylphenol (B1664045) : This provides the substituted aromatic portion of the molecule.

Morpholine : A common heterocyclic amine that forms the tertiary amine portion of the target structure.

A three-carbon electrophilic linker : A C3 unit is required to connect the phenolic oxygen and the morpholine nitrogen. Epichlorohydrin (B41342) is an ideal and widely used precursor for this purpose, as it contains both an epoxide ring and a chlorine atom, providing two reactive sites for sequential nucleophilic attack.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis establishes a clear and feasible synthetic path: the reaction of 2-allylphenol with epichlorohydrin to form an epoxide intermediate, followed by the ring-opening of this intermediate with morpholine.

Established Synthetic Routes and Reaction Mechanisms

The forward synthesis builds upon the precursors identified in the retrosynthetic analysis. Each component can be synthesized through well-established methods.

The key precursor for this moiety is 2-allylphenol. While commercially available, it is classically synthesized via a Claisen rearrangement of allyl phenyl ether. This process involves two main steps:

Williamson Ether Synthesis: Phenol (B47542) is first deprotonated with a base, such as sodium hydroxide (B78521) (NaOH), to form sodium phenoxide. The resulting phenoxide then acts as a nucleophile, attacking an allyl halide (typically allyl chloride or allyl bromide) in an SN2 reaction to form allyl phenyl ether. prepchem.comgoogle.com

Claisen Rearrangement: The allyl phenyl ether is then heated to approximately 200°C. This induces a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring to yield 2-allylphenol with high efficiency. prepchem.comgoogle.com A subsequent azeotropic distillation is often used to remove by-products and purify the intermediate ether before the rearrangement step, leading to higher yields of the final product. google.com

Table 1: Synthesis of 2-Allylphenol

| Step | Reactants | Reagents/Conditions | Product | Typical Yield | Reference |

| 1 | Phenol, Allyl Chloride | NaOH, Isopropanol/Water, ~70°C | Allyl Phenyl Ether | High | prepchem.com |

| 2 | Allyl Phenyl Ether | Toluene (for azeotropic distillation), Heat (~200°C) | 2-Allylphenol | >90% | prepchem.com |

Morpholine is a six-membered heterocycle containing both an ether and an amine functional group. oup.com Due to the electron-withdrawing effect of the oxygen atom, it is less basic than similar cyclic amines like piperidine (B6355638). oup.com While typically used as a readily available reagent in the synthesis of the title compound, its own synthesis is well-documented. Common industrial methods include:

Dehydration of Diethanolamine (B148213): The most common method involves the acid-catalyzed dehydration of diethanolamine with sulfuric acid.

Reaction of 1,2-Amino Alcohols: More broadly, morpholine and its derivatives can be synthesized through the cyclization of 1,2-amino alcohols. organic-chemistry.org For instance, an indium(III)-catalyzed intramolecular reductive etherification provides an efficient route to various substituted morpholines under mild conditions. oup.comoup.com

The three-carbon linker that connects the phenoxy and morpholine groups is derived from epichlorohydrin (1-chloro-2,3-epoxypropane). Epichlorohydrin is a versatile bifunctional electrophile. It can also be converted to 3-chloro-1,2-propanediol, another useful precursor.

Synthesis of Epichlorohydrin: The classical industrial synthesis starts with propylene, which is chlorinated at high temperatures to produce allyl chloride. This is followed by reaction with hypochlorous acid to form dichlorohydrins, which are then treated with a base to induce dehydrochlorination, yielding epichlorohydrin. wikipedia.orgeurochemengineering.com More modern, "green" methods aim to produce epichlorohydrin from renewable resources like glycerol, a byproduct of biodiesel production. wikipedia.orggoogle.com

Synthesis of 3-Chloro-1,2-propanediol: This diol can be synthesized efficiently by the hydrolysis of epichlorohydrin. This reaction can be carried out simply with water at elevated temperatures or under sonochemical conditions, which can significantly reduce reaction times. researchgate.netresearchgate.net Cation exchange resins can also be used to catalyze the hydrolysis, leading to high conversion and product purity. google.com

Table 2: Synthesis of Propan-2-ol Linker Precursors

| Product | Starting Material | Reagents/Conditions | Key Features | Reference(s) |

| Epichlorohydrin | Propylene | 1. Cl₂, High Temp. 2. HOCl 3. Base | Multi-step industrial process | eurochemengineering.com |

| 3-Chloro-1,2-propanediol | Epichlorohydrin | Water, Heat (100°C) or Ultrasound (90W, 1hr) | High yield, green method with ultrasound | researchgate.netresearchgate.net |

The assembly of the final molecule, this compound, follows the path laid out by the retrosynthetic analysis. The most common strategy involves a two-step, one-pot reaction sequence. epo.orgresearchgate.netgoogle.com

Formation of the Epoxide Intermediate: 2-Allylphenol is reacted with a base (such as potassium carbonate) to form the corresponding phenoxide. This nucleophile then attacks epichlorohydrin. The reaction proceeds via an initial SN2 attack on the carbon bearing the chlorine, followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the epoxide carbon, displacing the other chlorine. A more direct route is the phenoxide attacking the epoxide ring of epichlorohydrin, which then closes to form the new epoxide. The resulting intermediate is 1-(2-allylphenoxy)-2,3-epoxypropane . epo.orggoogle.com

Nucleophilic Ring-Opening: Morpholine is added to the reaction mixture. The nitrogen atom of morpholine acts as a nucleophile and attacks one of the carbons of the epoxide ring in the intermediate. This reaction follows the SN2 mechanism, leading to the opening of the epoxide and the formation of the propan-2-ol linker. The attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, yielding the desired this compound. researchgate.net This step is often carried out in a protic solvent like an alcohol or even water, which can facilitate the ring-opening. google.com

Chiral Synthesis Approaches for Enantiomeric Purity

The central carbon of the propan-2-ol linker (C2) is a stereocenter. The synthesis described above using achiral epichlorohydrin results in a racemic mixture of (R) and (S) enantiomers. To produce an enantiomerically pure compound, which is often crucial for biological applications, several asymmetric strategies can be employed.

Chiral Pool Synthesis: This is the most direct approach. The synthesis can be performed using an enantiomerically pure starting material. Commercially available (R)- or (S)-epichlorohydrin can be used in the coupling reaction with 2-allylphenol. acs.org The stereochemistry of the epichlorohydrin is retained throughout the reaction sequence, leading to the corresponding enantiomerically pure (R)- or (S)-1-(2-allylphenoxy)-3-morpholinopropan-2-ol. Similarly, chiral (R)- or (S)-3-chloro-1,2-propanediol can be used. chemicalbook.com

Chiral Resolution: An alternative method is to synthesize the racemic mixture and then separate the two enantiomers. This can be achieved by reacting the racemic amine product with a chiral resolving agent, such as (S)-mandelic acid or tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the desired pure enantiomer of the final compound is recovered by neutralizing the salt with a base.

Asymmetric Catalysis: While less common for this specific transformation, it is possible to use a chiral catalyst to control the stereochemical outcome of a key step. For example, a chiral Lewis acid could be used to catalyze the enantioselective opening of the achiral epoxide intermediate, 1-(2-allylphenoxy)-2,3-epoxypropane, by morpholine. This approach can, in principle, generate a single enantiomer from achiral precursors. researchgate.net

Table 3: Approaches for Enantiomeric Purity

| Strategy | Description | Key Reagent/Method | Reference(s) |

| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material to transfer chirality to the final product. | (R)- or (S)-Epichlorohydrin | acs.orgchemicalbook.com |

| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. | Reaction with a chiral acid (e.g., tartaric acid) followed by fractional crystallization. | researchgate.net |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. | Chiral Lewis acid for enantioselective epoxide opening. | researchgate.net |

Chemical Derivatization and Analogue Design Strategies

The molecular architecture of this compound offers four primary sites for chemical derivatization: the allyl group, the phenoxy ring, the morpholine ring, and the propan-2-ol linker. Each of these regions can be systematically modified to probe their influence on the molecule's biological activity.

The allyl group, a reactive and versatile functional group, provides a key site for derivatization. acs.org Its presence offers multiple avenues for chemical transformation, allowing for the introduction of a wide array of functionalities.

One common strategy involves the oxidation of the allyl group. For instance, allylic oxidation can convert the allyl group into an allylic alcohol, which can be further functionalized. acs.org Another approach is the oxidative cleavage of the double bond, which can yield an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations. rhhz.net The Wacker-type oxidation, catalyzed by palladium salts, can transform the allyl group into a propiophenone (B1677668) derivative. rhhz.net

The double bond of the allyl group is also amenable to addition reactions. Halocyclization, using reagents like bromine, can lead to the formation of cyclic ethers, potentially introducing new chiral centers and rigidifying the structure. banglajol.info Furthermore, the Heck reaction allows for the introduction of an aryl group at the terminal position of the allyl chain, expanding the molecular complexity. rhhz.net

Bioisosteric replacement of the allyl group is another viable strategy. drugdesign.org The cyclopropylmethylene fragment is a known bioisostere of the allyl moiety and can be introduced to explore the impact of a more constrained and metabolically stable group on biological activity. drugdesign.org

Table 1: Potential Modifications of the Allyl Group and Their Synthetic Approaches

| Modification | Synthetic Approach | Potential Outcome |

| Allylic Oxidation | Oxidation with reagents like selenium dioxide | Introduction of a hydroxyl group for further functionalization |

| Oxidative Cleavage | Ozonolysis or treatment with OsO₄/NaIO₄ | Formation of an aldehyde or carboxylic acid for further derivatization |

| Wacker-type Oxidation | Catalysis with PdCl₂ | Conversion to a propiophenone derivative |

| Halocyclization | Reaction with bromine | Formation of a cyclic ether, introducing rigidity and new chiral centers |

| Heck Reaction | Palladium-catalyzed coupling with an aryl halide | Introduction of an aryl group to increase molecular complexity |

| Bioisosteric Replacement | Synthesis with a cyclopropylmethylene precursor | Replacement of the allyl group with a metabolically stable bioisostere |

The substitution pattern on the phenoxy ring is a critical determinant of the activity and selectivity of aryloxypropanolamine beta-blockers. nih.govpharmacy180.com The nature and position of substituents can significantly influence the compound's interaction with its biological target.

In the case of this compound, the existing allyl group is at the ortho position. The potency of beta-blockers is often enhanced by ortho-substituents, especially those containing a heteroatom. nih.govoup.com Further derivatization could involve the introduction of additional substituents on the phenoxy ring. For example, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties of the aromatic ring and affect binding affinity.

The synthesis of such analogues would typically involve starting with a phenol bearing the desired substitution pattern, followed by reaction with epichlorohydrin and subsequent opening of the resulting epoxide with morpholine. pharmacy180.com A wide range of substituted phenols are commercially available or can be synthesized, allowing for the preparation of a diverse library of analogues.

Structure-activity relationship studies on other beta-blockers have shown that para-substitution, particularly with acylamido groups, can confer cardioselectivity. nih.gov Therefore, introducing such groups on the phenoxy ring of this compound could be a promising strategy to modulate its pharmacological profile.

Table 2: Potential Substitutions on the Phenoxy Ring and Their Rationale

| Position of Substitution | Type of Substituent | Rationale |

| Para | Acylamido group | To potentially enhance cardioselectivity |

| Meta | Electron-withdrawing group | To modulate electronic properties and binding affinity |

| Ortho | Halogen or other small group | To explore the effect of additional steric bulk near the allyl group |

| Multiple Positions | Various combinations | To fine-tune the overall physicochemical properties of the molecule |

The morpholine ring is a common pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates. e3s-conferences.org Modifications to this ring can significantly impact a molecule's solubility, metabolic stability, and target engagement.

One approach to modifying the morpholine ring is through N-substitution. While the parent compound has an unsubstituted morpholine nitrogen, alkylation or arylation at this position can be explored. For instance, the introduction of a benzyl (B1604629) group on the nitrogen has been shown to be critical for the activity of some morpholine-containing compounds. nih.gov

Bioisosteric replacement of the morpholine ring is also a valuable strategy. Various heterocyclic systems can be considered as replacements to explore different spatial arrangements and hydrogen bonding patterns.

Table 3: Potential Alterations to the Morpholine Ring and Their Synthetic Approaches

| Alteration | Synthetic Approach | Potential Outcome |

| N-Alkylation/Arylation | Reaction of the morpholine nitrogen with an alkyl or aryl halide | Introduction of a substituent on the nitrogen to probe steric and electronic effects |

| Synthesis of Chiral Analogues | Enantioselective synthesis starting from chiral precursors | Preparation of specific stereoisomers to investigate the role of stereochemistry |

| Bioisosteric Replacement | Synthesis with alternative heterocyclic amines | Exploration of different ring systems to modulate physicochemical and pharmacological properties |

| Introduction of Substituents on the Ring | Synthesis from substituted amino alcohols | To alter the shape and polarity of the morpholine moiety |

The propan-2-ol linker is a key structural feature of aryloxypropanolamine beta-blockers, and its integrity is generally important for activity. pharmacy180.comyoutube.com The hydroxyl group on the linker is crucial for binding to the receptor. youtube.com However, subtle modifications to the linker can be explored to fine-tune the molecule's properties.

One potential modification is to alter the length of the carbon chain. Studies on related compounds have shown that the length of the side chain can influence beta-blocking potency. nih.gov For example, homologues with different numbers of methylene (B1212753) groups between the aryloxy group and the aminopropanol (B1366323) moiety could be synthesized and evaluated.

The synthesis of these analogues would require different starting materials and synthetic routes. For example, to vary the linker length, one would start with the appropriately sized haloalkanol. For the carbon isostere, a synthetic route that does not involve the formation of an ether linkage would be necessary.

Table 4: Potential Variations in the Propan-2-ol Linker and Their Rationale

| Variation | Rationale |

| Altering the chain length | To investigate the optimal distance between the aromatic ring and the amino group for receptor binding |

| Replacing the ether oxygen with a methylene group | To assess the importance of the ether oxygen for activity and explore the effects of a carbon isostere |

| Introducing substituents on the linker | To probe the steric and electronic requirements of the binding pocket around the linker |

In Vitro and Preclinical Pharmacological Characterization of 1 2 Allylphenoxy 3 Morpholinopropan 2 Ol

Receptor Binding Affinity and Selectivity Profiles

The initial pharmacological assessment of a novel compound typically involves determining its affinity and selectivity for its intended biological target. For compounds structurally related to known beta-adrenergic receptor antagonists, this process begins with binding studies against various beta-adrenergic receptor subtypes.

Specific binding affinity data for 1-(2-allylphenoxy)-3-morpholinopropan-2-ol at β1, β2, and β3-adrenergic receptors are not extensively available in the public domain. However, based on its structural characteristics as an aryloxypropanolamine, it is hypothesized to interact with these receptors. This class of compounds is well-known for its beta-blocking activity. wikipedia.orgyoutube.com The affinity of such compounds is typically determined through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. The resulting inhibition constants (Ki) or IC50 values quantify the compound's binding affinity. For a compound to be considered a potent beta-blocker, it would be expected to exhibit high affinity, typically in the nanomolar range, for one or more of the beta-adrenergic receptor subtypes.

Detailed ligand competition binding studies for this compound have not been specifically reported in publicly accessible scientific literature. Such studies are crucial for understanding how a new chemical entity interacts with its receptor in the presence of other ligands, such as the endogenous agonists adrenaline and noradrenaline. These experiments help to confirm the competitive nature of the binding and further validate the affinity constants derived from single-ligand displacement assays.

A comprehensive selectivity profile for this compound against a broader panel of receptor subtypes is not currently available. To establish the selectivity of a new compound, it would be screened against a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes. This is a critical step in preclinical drug development to identify potential off-target interactions that could lead to undesirable side effects. For a beta-blocker, high selectivity for β1-adrenergic receptors over β2-adrenergic receptors is often a desirable characteristic to minimize effects on the respiratory system. wikipedia.org

Functional Pharmacological Assays and Efficacy Determination

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Specific data from functional assays to determine the agonist or antagonist activity of this compound are not available in the published literature. Typically, these assays are performed in cell lines that have been engineered to express a specific receptor subtype, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells. nih.gov For a compound expected to be a beta-blocker, its antagonist activity would be quantified by its ability to inhibit the functional response induced by a known beta-agonist, such as isoprenaline. The potency of the antagonist is typically expressed as its pA2 value or IC50.

There is no specific information available regarding the modulation of GPCR signaling pathways by this compound. Beta-adrenergic receptors are classic examples of GPCRs that, upon activation, couple to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). youtube.com An antagonist at these receptors would be expected to block this signaling cascade. Functional assays measuring changes in second messenger levels, such as cAMP, are therefore a primary method for assessing the efficacy of potential beta-blockers.

Second Messenger Production Studies (e.g., cAMP)

The mechanism of action for beta-adrenergic receptor antagonists like Moprolol is intrinsically linked to the modulation of second messenger systems, most notably the cyclic adenosine monophosphate (cAMP) pathway. nih.govwikipedia.orgnumberanalytics.com Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines such as epinephrine (B1671497) and norepinephrine, activate adenylyl cyclase to increase intracellular levels of cAMP. nih.govlsuhsc.edu This elevation in cAMP, a key second messenger, subsequently activates protein kinase A (PKA), leading to a cascade of phosphorylation events that mediate various physiological responses, including increased heart rate and contractility. nih.govnih.gov

Various assay methods, such as the cAMP-Glo™ Assay, are available to quantify changes in intracellular cAMP levels in response to test compounds, providing a means to characterize the potency and efficacy of beta-blockers like Moprolol in a high-throughput format. promega.compromega.com

Cellular Mechanism of Action Studies

The cellular effects of this compound extend beyond its impact on second messenger production, involving complex processes of receptor interaction and downstream signaling modulation.

Prolonged exposure of beta-adrenergic receptors to agonists typically leads to a process of desensitization, which involves receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and the subsequent binding of arrestins. nih.gov This uncouples the receptor from its G-protein, leading to a diminished signaling response and often, receptor internalization. nih.govnih.gov

As an antagonist, Moprolol would be expected to prevent agonist-induced receptor desensitization and internalization. However, specific kinetic data for Moprolol's effect on these processes are not available in published literature. Studies on other beta-blockers have explored their kinetic properties, such as association and dissociation rates from the receptor, which can influence their duration of action. researchgate.net For instance, the dissociation rate of some beta-blockers from the receptor is a key determinant of their clinical efficacy. The lack of specific data for Moprolol on receptor internalization and desensitization kinetics represents a gap in the full understanding of its cellular pharmacology.

The antagonism of beta-adrenergic receptors by this compound initiates a cascade of downstream signaling events. By blocking the receptor, Moprolol prevents the activation of Gs proteins and the subsequent production of cAMP. lsuhsc.edunih.gov This, in turn, inhibits the activation of Protein Kinase A (PKA) and the phosphorylation of its various downstream targets. nih.gov

In the heart, this cascade ultimately leads to reduced cardiac contractility and heart rate. drugbank.com Research on the related beta-blocker, metoprolol (B1676517), has provided more specific insights into downstream signaling. For example, metoprolol has been shown to alleviate arginine vasopressin-induced cardiomyocyte hypertrophy by upregulating the AKT1–SERCA2 signaling cascade in H9C2 cells. Sustained beta-adrenergic receptor activation can lead to cardiac hypertrophy, and studies have shown that this involves crosstalk with the PI3K-Akt signaling pathway and the activation of mTOR, P70S6K, and other downstream effectors. nih.gov Metoprolol's ability to modulate these pathways underscores the complex intracellular signaling networks influenced by beta-blockade. nih.gov

It is plausible that Moprolol exerts its effects through similar modulations of these downstream signaling pathways, although direct experimental evidence for Moprolol is currently lacking.

Preclinical Efficacy Studies in Relevant Animal Models

Preclinical studies in animal models are crucial for establishing the therapeutic potential of a compound like this compound. While specific preclinical data for Moprolol are scarce, studies on the closely related beta-blocker metoprolol in various animal models of cardiovascular disease can provide valuable insights. frontiersin.orgwashu.edu

Rodent models are widely used in cardiovascular research to simulate human diseases such as myocardial infarction and hypertension. frontiersin.org For instance, a rabbit model of heart failure induced by myocardial infarction has been used to study the protective effects of metoprolol. nih.gov In this model, metoprolol treatment was shown to regulate the expression of connexin 43, a protein crucial for cardiomyocyte electrical coupling, suggesting a mechanism for its beneficial effects in improving cardiac remodeling after a heart attack. nih.gov

In a mouse model, acute administration of metoprolol was shown to reduce heart rate, stroke volume, and cardiac output, while increasing systemic vascular resistance. nih.gov Furthermore, studies in rat models of hypertension have demonstrated the blood pressure-lowering efficacy of metoprolol. nih.govnih.gov These studies in relevant animal models help to establish the proof-of-concept for the therapeutic utility of beta-blockers in cardiovascular diseases.

Table 1: Preclinical Efficacy of Metoprolol in Animal Models This table is based on data for the related compound Metoprolol due to a lack of specific data for Moprolol.

| Disease Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Heart Failure | Rabbit | Regulated Cx43 expression, suggesting improved cardiac remodeling post-myocardial infarction. | nih.gov |

| Hypertension | Rat | Demonstrated a greater hypotensive effect in fructose-fed hypertensive rats compared to control. | nih.gov |

| Hypertension (Aortic Coarctation) | Rat | Showed a greater decrease in mean arterial pressure in hypertensive rats compared to sham-operated rats. | nih.gov |

Pharmacodynamic studies in animals are essential to understand the relationship between drug concentration and its physiological effects. For beta-blockers, key pharmacodynamic endpoints include changes in heart rate, blood pressure, and cardiac output. drugbank.com

In studies with metoprolol in a rat model of hypertension, a pharmacokinetic-pharmacodynamic model was used to analyze the relationship between drug levels and cardiovascular effects. nih.govnih.gov These studies found that metoprolol induced a greater hypotensive effect in hypertensive rats compared to control animals. nih.gov The bradycardic (heart rate-lowering) response was also evaluated, and the potency of metoprolol was found to be greater in fructose-fed hypertensive rats. nih.gov

In a study on a rabbit model with liver failure, the pharmacodynamic profile of metoprolol was investigated by analyzing the relationship between heart rate fall and changes in plasma concentrations. The mean unbound plasma concentration required to produce 50% of the maximum heart rate reduction was determined.

These types of pharmacodynamic assessments in animal models are critical for characterizing the in vivo activity of a compound like this compound and for informing the design of clinical studies.

Table 2: Pharmacodynamic Endpoints for Metoprolol in Animal Studies This table is based on data for the related compound Metoprolol due to a lack of specific data for Moprolol.

| Animal Model | Pharmacodynamic Endpoint | Observation | Reference |

|---|---|---|---|

| Fructose-fed Hypertensive Rat | Hypotensive Effect (Emax) | -24 +/- 1 mm Hg | nih.gov |

| Fructose-fed Hypertensive Rat | Chronotropic Potency (IC50) | 123 +/- 15 ng/mL | nih.gov |

| Aortic Coarctated Hypertensive Rat | Decrease in Mean Arterial Pressure (ΔMAP) | -26 +/- 4 mmHg | nih.gov |

Elucidation of Structure Activity Relationship Sar for 1 2 Allylphenoxy 3 Morpholinopropan 2 Ol and Its Analogues

Systematic Modifications of the Allylphenoxy Moiety

The allylphenoxy portion of the molecule presents two primary sites for modification: the allyl group itself and the phenyl ring to which it is attached.

Impact of Allyl Group Saturation or Removal

The presence and nature of the allyl group at the ortho position of the phenoxy ring are critical determinants of biological activity. To understand its contribution, researchers have investigated the effects of its saturation to a propyl group or its complete removal.

Saturation of the allyl group's double bond to form a 2-propylphenoxy derivative can significantly alter the compound's interaction with its biological target. This modification changes the local stereochemistry and electronic properties, potentially leading to a decrease or alteration in activity. The flat, electron-rich double bond of the allyl group may participate in specific binding interactions, such as pi-stacking or hydrophobic interactions, which are lost upon saturation.

Table 1: Effect of Allyl Group Modification on Activity

| Compound | Modification | Relative Activity |

| 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol | - | +++ |

| 1-(2-Propylphenoxy)-3-morpholinopropan-2-ol | Allyl group saturated | ++ |

| 1-Phenoxy-3-morpholinopropan-2-ol | Allyl group removed | + |

Note: The relative activity is a generalized representation based on typical SAR trends for aryloxypropanolamines and may vary depending on the specific biological target.

Positional and Electronic Effects of Phenoxy Substituents

The substitution pattern on the phenoxy ring profoundly influences the pharmacological profile of aryloxypropanolamines. The position and electronic nature (electron-donating or electron-withdrawing) of substituents can affect the molecule's affinity and selectivity for its target.

For instance, moving the allyl group from the ortho to the meta or para position would likely alter the molecule's conformation and how it presents its key binding features to the receptor. Generally, ortho-substitution in this class of compounds is crucial for maintaining a specific active conformation.

Introducing other substituents onto the phenyl ring, such as halogens (e.g., chloro, fluoro), alkyl groups (e.g., methyl), or alkoxy groups (e.g., methoxy), can modulate the electronic density of the ring and its lipophilicity. Electron-withdrawing groups can influence the pKa of the phenoxy oxygen, while bulky substituents can introduce steric hindrance, both of which can impact binding affinity.

Table 2: Influence of Phenoxy Ring Substitution on Activity

| Compound | Substitution | Relative Activity |

| This compound | 2-Allyl | +++ |

| 1-(2-Allyl-4-chlorophenoxy)-3-morpholinopropan-2-ol | 4-Chloro | ++++ |

| 1-(2-Allyl-4-methylphenoxy)-3-morpholinopropan-2-ol | 4-Methyl | +++ |

| 1-(4-Allylphenoxy)-3-morpholinopropan-2-ol | 4-Allyl | ++ |

Note: The relative activity is a generalized representation. The optimal substitution pattern is target-dependent.

Variations within the Morpholine (B109124) Ring System

The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, is a common feature in many biologically active compounds. smolecule.comnih.govscbt.comnih.govmatrixscientific.com Its role can range from being a simple solubilizing group to a key pharmacophoric element that directly interacts with the biological target.

Replacement with Other Heterocyclic Rings

To probe the importance of the morpholine moiety, synthetic chemists often replace it with other heterocyclic systems. Common replacements include piperidine (B6355638), piperazine (B1678402), and pyrrolidine. Each of these rings imparts different properties to the parent molecule in terms of basicity (pKa), lipophilicity, and hydrogen bonding capacity.

For example, replacing the morpholine ring with a piperidine ring removes the ether oxygen, which can impact solubility and hydrogen bond accepting capabilities. A piperazine ring introduces a second nitrogen atom, offering another potential point of interaction or a site for further substitution. The choice of the heterocyclic ring can dramatically influence the compound's selectivity for different receptor subtypes.

Table 3: Effect of Heterocyclic Ring Replacement on Activity

| Compound | Heterocyclic Ring | Relative Activity |

| This compound | Morpholine | +++ |

| 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol | Piperidine | ++ |

| 1-(2-Allylphenoxy)-3-(piperazin-1-yl)propan-2-ol | Piperazine | +++ |

| 1-(2-Allylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol | Pyrrolidine | ++ |

Note: The relative activity is a generalized representation and is highly dependent on the specific biological target.

Substitution Patterns on the Morpholine Ring

Introducing substituents onto the morpholine ring itself can further refine the compound's activity. Substitutions at the carbon atoms of the morpholine ring can introduce chiral centers and provide vectors for exploring additional binding pockets within the target protein. For instance, methyl or hydroxyl groups can be introduced to probe for specific hydrophobic or hydrogen-bonding interactions.

Optimization of the Propan-2-ol Linker Region

The propan-2-ol linker, which connects the allylphenoxy moiety to the morpholine ring, is a critical component of the pharmacophore in aryloxypropanolamines. This linker contains a chiral center at the C-2 hydroxyl group, and it is well-established that the stereochemistry at this position is often crucial for biological activity. Typically, one enantiomer is significantly more active than the other.

Modifications to this linker, such as altering its length (e.g., to an ethanolamine (B43304) or butanolamine) or introducing substituents on the carbon backbone, generally lead to a significant loss of activity. The precise spatial arrangement of the aromatic ring, the hydroxyl group, and the amino group is essential for proper orientation within the binding site of the target protein. The hydroxyl group, in particular, is often involved in a key hydrogen bond interaction with the receptor.

Modifications to the Propyl Chain Length

The three-carbon propyl chain is a cornerstone of the aryloxypropanolamine pharmacophore, providing an optimal spatial arrangement between the aromatic ring and the amino group for effective receptor binding. Alterations to the length of this alkyl chain can have profound effects on the compound's pharmacological profile.

Generally, for aryloxypropanolamine-based β-blockers, the propanolamine (B44665) side chain is considered optimal for high-affinity binding to β-adrenergic receptors. Shortening the chain to an ethanolamine or lengthening it to a butanolamine derivative often leads to a significant decrease in antagonistic activity. This suggests that the three-carbon spacer is crucial for positioning the hydroxyl and amine functionalities in a precise orientation within the receptor's binding pocket.

While specific data for analogues of this compound with varied chain lengths are not extensively published, general SAR principles for related compounds indicate that deviations from the three-carbon chain are not well-tolerated. For instance, some studies on related structures have shown that while some activity may be retained with an ethanolamine side chain, it is generally much lower than that of the corresponding propanolamine.

Table 1: Illustrative Impact of Alkyl Chain Length on the β-Adrenergic Blocking Activity of Aryloxypropanolamine Analogues

| Alkyl Chain Length | Relative β-Blocking Potency | Rationale for Activity Change |

| Ethylene (-CH₂-CH₂-) | Reduced | Suboptimal spacing between the aromatic ether and the amino group, leading to weaker receptor interaction. |

| Propylene (-CH₂-CH-CH₂-) | Optimal | Ideal spatial arrangement for multipoint binding to the receptor, including hydrogen bonding via the hydroxyl group and ionic interactions via the amine. |

| Butylene (-CH₂-CH₂-CH₂-CH₂-) | Significantly Reduced | Increased conformational flexibility and improper positioning of key functional groups within the receptor binding site. |

Note: This table is illustrative and based on general SAR findings for the aryloxypropanolamine class of compounds, as specific comparative data for this compound analogues with varied chain lengths is not available in the cited literature.

Influence of Hydroxyl Group Stereochemistry

The hydroxyl group on the second carbon of the propanolamine chain is a critical determinant of the pharmacological activity of this compound. The carbon atom to which this hydroxyl group is attached is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2-allylphenoxy)-3-morpholinopropan-2-ol and (S)-1-(2-allylphenoxy)-3-morpholinopropan-2-ol.

For the vast majority of β-adrenergic blocking agents within the aryloxypropanolamine class, there is a high degree of stereoselectivity in their interaction with the receptor. The (S)-enantiomer is consistently found to be the more potent of the two, often by a factor of 100 or more. pharmacy180.com This pronounced difference in activity is attributed to the specific three-dimensional arrangement of the atoms, which allows the (S)-enantiomer to form a more complementary and stable interaction with the chiral environment of the receptor's binding site. The hydroxyl group of the (S)-enantiomer is believed to form a crucial hydrogen bond with a specific amino acid residue in the receptor, an interaction that is not as favorable for the (R)-enantiomer.

Table 2: Representative Stereochemical Influence on β-Adrenergic Receptor Affinity for Aryloxypropanolamines

| Enantiomer | Relative Affinity for β-Adrenergic Receptors | Key Interaction |

| (R)-enantiomer | Low | Suboptimal orientation of the hydroxyl group, leading to weaker hydrogen bonding with the receptor. |

| (S)-enantiomer | High | Optimal orientation of the hydroxyl group for strong hydrogen bond formation within the receptor binding pocket. |

| Racemic Mixture | Intermediate | Activity is primarily due to the presence of the (S)-enantiomer. |

Note: This table illustrates the general principle of stereoselectivity for aryloxypropanolamine β-blockers. Specific binding affinity data for the individual enantiomers of this compound were not found in the reviewed literature.

Stereochemical Influence on Pharmacological Activity and Receptor Interaction

The β-adrenergic receptor, being a chiral macromolecule, presents a dissymmetric binding environment. The interaction between the drug and the receptor can be likened to a "three-point attachment" model. For an aryloxypropanolamine to exhibit high-affinity binding and potent antagonism, the aromatic ring, the amino group, and the β-hydroxyl group must all engage with their respective complementary sites on the receptor.

In the case of this compound, the (S)-enantiomer is presumed to be the eutomer (the more active enantiomer). Its spatial configuration allows for the precise alignment of these three key pharmacophoric elements with their corresponding interaction points within the β-adrenergic receptor. The 2-allylphenoxy group likely engages in hydrophobic and van der Waals interactions within a specific pocket of the receptor. The protonated morpholine nitrogen forms an ionic bond with an acidic amino acid residue, such as aspartic acid. Crucially, the (S)-configured hydroxyl group is positioned to form a vital hydrogen bond with another residue, such as a serine or threonine.

Conversely, the (R)-enantiomer, being the distomer (the less active enantiomer), cannot achieve this optimal three-point interaction simultaneously. While some binding may occur, the incorrect spatial orientation of the hydroxyl group prevents the formation of the critical hydrogen bond, resulting in a significantly lower binding affinity and, consequently, reduced pharmacological activity. This stereospecificity underscores the highly ordered and precise nature of drug-receptor interactions.

Computational Chemistry and Molecular Modeling Applications in the Study of 1 2 Allylphenoxy 3 Morpholinopropan 2 Ol

Molecular Docking Simulations and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol, this method can be instrumental in identifying potential biological targets and understanding the intricacies of its binding.

Prediction of Binding Modes with Target Receptors

Given its structural similarity to β-blockers, a primary application of molecular docking would be to simulate the interaction of this compound with various adrenoceptors (α and β). acs.org Like well-known β-blockers such as propranolol (B1214883) and atenolol, the aryloxypropanolamine core of the target molecule is crucial for its potential interaction with these receptors. nih.govtdl.org Docking studies could predict whether the compound acts as an agonist or antagonist and its selectivity for different receptor subtypes.

Beyond adrenergic receptors, the morpholine (B109124) moiety suggests other potential targets. For instance, morpholine derivatives have been investigated as inhibitors of enzymes like mTOR and as potential antiviral agents, including against SARS-CoV-2. researchgate.netnih.gov Docking simulations could therefore explore the binding of this compound to the active sites of such proteins, revealing novel therapeutic avenues. The outcomes of these simulations would provide a rank of potential binding poses based on scoring functions, which estimate the binding affinity.

Identification of Key Amino Acid Residues for Interaction

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the receptor's binding pocket. For aryloxypropanolamine compounds binding to β-adrenergic receptors, key interactions typically involve hydrogen bonds with specific serine and threonine residues, as well as hydrophobic interactions with aromatic and aliphatic residues. nih.gov

In the case of this compound, the hydroxyl group on the propanolamine (B44665) chain and the oxygen of the morpholine ring are likely to act as hydrogen bond acceptors, while the NH group of the morpholine can be a hydrogen bond donor. The allylphenoxy group would be expected to engage in hydrophobic and π-π stacking interactions within the receptor pocket. A hypothetical docking study could reveal interactions similar to those observed for other β-blockers, as illustrated in the table below.

Table 1: Hypothetical Key Amino Acid Interactions for this compound with a β-Adrenergic Receptor

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Hydroxyl Group | Hydrogen Bond | Asp, Ser |

| Morpholine Oxygen | Hydrogen Bond | Ser, Thr |

| Morpholine Nitrogen | Hydrogen Bond/Ionic | Asp |

| Allylphenoxy Group | Hydrophobic/π-π Stacking | Phe, Trp, Tyr |

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

By synthesizing and testing a series of analogues of this compound with varied substituents on the allylphenoxy ring or modifications to the morpholine group, a QSAR model could be developed. This model would be a regression equation that correlates the biological activity (e.g., receptor binding affinity, enzyme inhibition) with calculated physicochemical properties, or "descriptors," of the molecules. nih.gov Such a model would be invaluable for predicting the activity of yet-unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds. acs.org

Identification of Physicochemical Descriptors Influencing Activity

The development of a robust QSAR model hinges on the selection of relevant molecular descriptors. For aryloxypropanolamine and related structures, several classes of descriptors have been shown to be important. nih.gov These include:

Electronic Descriptors: Parameters such as Hammett constants and partial atomic charges can describe the electronic nature of substituents and their influence on interactions like hydrogen bonding.

Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor, as it governs the ability of the molecule to cross cell membranes and interact with hydrophobic pockets in the receptor.

Steric Descriptors: Molar refractivity and Taft steric parameters can quantify the size and shape of substituents, which is critical for fitting into the binding site.

Topological Descriptors: These indices capture information about the connectivity and branching of the molecule.

A hypothetical QSAR study on a series of analogues of this compound might yield an equation where activity is positively correlated with hydrophobicity and negatively correlated with the steric bulk of a particular substituent, providing clear guidance for the design of new, more active molecules.

Table 2: Illustrative Physicochemical Descriptors for a Hypothetical QSAR Study

| Descriptor | Description | Potential Influence on Activity |

| clogP | Logarithm of the octanol/water partition coefficient | Positive correlation may indicate importance of hydrophobic interactions. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group | Negative correlation at a specific position might suggest steric hindrance. |

| Dipole Moment | Measure of the net molecular polarity | Could influence long-range electrostatic interactions with the target. |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms | Important for membrane permeability and drug transport. |

Conformational Analysis and Dynamic Simulations

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when interacting with its target. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's three-dimensional structure and its dynamic behavior over time.

NMR studies on aryloxypropanolamines have suggested that they can exist in a stable, "rigid" conformation in nonpolar environments, stabilized by intramolecular hydrogen bonds. nih.gov This preferred conformation may be crucial for receptor recognition. Computational conformational analysis can systematically explore the potential energy surface of this compound to identify low-energy, stable conformers. The morpholine ring itself typically adopts a chair conformation, but its flexibility can be important for optimal binding. nih.govscielo.br

Molecular dynamics simulations can provide a more detailed picture by simulating the movement of the molecule over time, either in solution or within the binding site of a receptor. An MD simulation of the this compound-receptor complex, for instance, could reveal the stability of the binding mode predicted by docking, the flexibility of the ligand within the binding site, and the role of water molecules in mediating interactions. For flexible molecules, the number of rotatable bonds is a key parameter influencing bioavailability. Analysis of the torsional angles of the rotatable bonds in this compound during an MD simulation can reveal its conformational preferences and dynamic behavior, which are critical for its pharmacological activity.

Preferred Conformations in Solution and Receptor-Bound States

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Computational methods allow for the exploration of the conformational landscape to identify the low-energy, and therefore most probable, conformations in different environments, such as in solution and when bound to a biological receptor.

Conformational analysis in a solution state, often simulated using implicit solvent models, helps to understand the molecule's intrinsic conformational preferences. These studies typically involve systematic searches of the potential energy surface by varying the torsion angles of the rotatable bonds. The resulting low-energy conformations provide a picture of the molecule's shape and flexibility in a biological medium before it interacts with its target.

When a ligand binds to a receptor, it adopts a specific conformation, often referred to as the "bioactive conformation." This conformation may or may not be one of the low-energy conformations found in solution. Molecular docking simulations are frequently employed to predict the binding mode and conformation of a ligand within the active site of a receptor. By evaluating various possible binding poses and their associated interaction energies, the most likely bioactive conformation can be identified.

A hypothetical conformational analysis of this compound could yield data such as that presented in the interactive table below. This table illustrates the relative energies of different conformations and the key dihedral angles that define them.

| Conformation ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-O-C-C) (°) | Dihedral Angle 2 (C-C-N-C) (°) | Environment |

| Conf-1 | 0.00 | 178.5 | 65.2 | Solution (Water) |

| Conf-2 | 1.25 | -65.3 | 175.8 | Solution (Water) |

| Conf-3 | 2.50 | 70.1 | -55.9 | Solution (Water) |

| Receptor-Bound-1 | -5.80 (Binding Affinity) | 179.1 | -170.3 | Receptor Active Site |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from a computational conformational analysis.

Molecular Dynamics Simulations of Compound-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of the complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the receptor, the stability of their interactions, and the role of solvent molecules.

An MD simulation of a this compound-receptor complex would typically be run for tens to hundreds of nanoseconds. Analysis of the resulting trajectory can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the binding pose predicted by docking. A stable RMSD over the course of the simulation suggests a stable interaction.

The following interactive table presents hypothetical findings from a molecular dynamics simulation study of a this compound-receptor complex.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0 | 0.00 | 0.00 | 3 | Asp112, Tyr308 |

| 10 | 1.2 | 1.5 | 2-4 | Asp112, Tyr308, Phe289 |

| 20 | 1.3 | 1.6 | 2-3 | Asp112, Tyr308 |

| 30 | 1.1 | 1.5 | 3-4 | Asp112, Tyr308, Phe289 |

| 40 | 1.4 | 1.7 | 2 | Tyr308 |

| 50 | 1.3 | 1.6 | 3 | Asp112, Tyr308, Phe289 |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from a molecular dynamics simulation.

Analysis of the Intellectual Property Landscape Surrounding 1 2 Allylphenoxy 3 Morpholinopropan 2 Ol

Historical Overview of Patent Filings and Granted Patents

The patent history for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is best understood within the context of the broader class of aryloxypropanolamine beta-blockers. The intellectual property rights for these compounds often began with broad patents covering a genus of related structures before narrowing to specific compounds, their stereoisomers, and various formulations.

A foundational patent in this area is US5023269A, which, while not explicitly naming Moprolol, covers a wide range of 3-aryloxy-3-substituted propanamines. This patent laid the groundwork for the patentability of this class of compounds, which are noted for their potential as selective monoamine uptake inhibitors. The patent details the synthesis of these compounds and their potential pharmaceutical applications, thereby establishing a critical precedent for subsequent patents in this chemical space.

While a singular, primary patent for Moprolol is not readily apparent in contemporary public databases, its existence is inferred from its mention in later patents. For instance, Moprolol HCl is listed among numerous other beta-blockers in patent WO1995020568A1, which focuses on salicylate (B1505791) derivatives of these drugs. This suggests that by the mid-1990s, Moprolol was a known and established compound, likely with its own foundational patent protection that may have since expired.

The patenting of related and structurally similar compounds, such as Metoprolol (B1676517), offers a parallel narrative. Metoprolol was first synthesized in 1969 and patented in 1970. google.com Subsequent patents for Metoprolol have covered new salt forms, such as metoprolol succinate (B1194679) in US5081154A, and improved manufacturing processes, as seen in US6252113B1. This pattern of a primary composition of matter patent followed by patents for incremental innovations is typical for pharmaceutical compounds and provides a likely model for the patent history of Moprolol.

The levorotatory enantiomer of Moprolol, Levomoprolol, is also mentioned in the patent literature, for example in patent application WO2005099699A1, which discusses its use in combination therapies. This indicates a strategy of patenting specific, more active stereoisomers of a racemic compound.

The following table provides a summary of key patents relevant to the intellectual property landscape of this compound and related compounds.

| Patent Number | Title | Key Relevance to this compound |

| US5023269A | 3-aryloxy-3-substituted propanamines | Covers the broad class of compounds to which Moprolol belongs, establishing a basis for its patentability. |

| IE54225B1 | 1-aryloxy-3-alkynylaminopropan-2-ols | Claims a closely related chemical space and therapeutic use (treatment of tachycardia, hypertension), indicating the scope of protection for similar structures. |

| WO1995020568A1 | Pharmaceutical product comprising a salicylate of an esterifiable beta-blocker | Lists Moprolol HCl as an example of a beta-blocker, indicating its established status and providing a basis for patenting derivatives. |

| WO2005099699A1 | Combination of (s)-amlodipine and a beta-blocker, and methods for reducing hypertension | Mentions Levomoprolol as a beta-blocker suitable for combination therapy, highlighting the patenting of therapeutic applications. |

| CN101759577A | Synthesis method of (R)-moprolol | Describes a method for synthesizing a specific enantiomer of Moprolol, demonstrating patenting strategies for manufacturing processes. |

Claims Analysis and Scope of Protection for the Compound and Its Derivatives

An analysis of the claims in patents related to this compound and its chemical neighbors reveals how the scope of protection is defined and pursued. The claims are the legally enforceable part of a patent and delineate the boundaries of the invention.

The claims in a foundational patent like US5023269A are typically broad, covering a generic chemical structure with various possible substituents. For example, a claim might read: "A compound of the formula [general chemical structure] wherein R1 is an optionally substituted phenyl group...". This broad scope is intended to protect not just a single compound but a whole family of related molecules from being produced and sold by competitors.

In contrast, patents for derivatives have more specific claims. For instance, the claims in WO1995020568A1 would be directed to a new chemical entity formed by the reaction of a beta-blocker with a salicylate. The claims would likely specify the salicylate ester of a beta-blocker, and Moprolol would be one of the possible beta-blockers covered.

Patents for new formulations also have a distinct claim structure. A patent for a modified-release formulation of Levomoprolol, as alluded to in US8268352B2, would not claim the compound itself but rather a pharmaceutical composition comprising the compound and specific excipients that control its release profile. For example, a claim might be structured as: "A modified-release oral pharmaceutical composition comprising Levomoprolol and a matrix-forming polymer...".

The claims in a process patent, such as CN101759577A for the synthesis of (R)-moprolol, focus on the steps of the manufacturing method. The claims would detail the starting materials, reagents, and reaction conditions necessary to produce the desired enantiomer with high purity.

The following table illustrates the different types of claims and their scope of protection.

| Patent Type | Example Claim Structure | Scope of Protection |

| Composition of Matter (Broad Genus) | A compound of formula I, wherein R1 is... | Protects a large family of related chemical compounds. |

| Composition of Matter (Specific Compound) | The compound this compound. | Protects the specific chemical entity. |

| Derivative | A salicylate ester of this compound. | Protects a new chemical entity derived from the original compound. |

| Formulation | A pharmaceutical composition comprising this compound and a sustained-release carrier. | Protects a specific drug product formulation, not the active ingredient itself. |

| Method of Use | A method of treating hypertension comprising administering a therapeutically effective amount of this compound. | Protects the use of the compound for a specific medical condition. |

| Process/Synthesis | A process for preparing this compound comprising the steps of... | Protects a specific method of manufacturing the compound. |

Strategic Patenting for Novel Derivatives and Therapeutic Applications

The intellectual property strategy for a compound like this compound extends beyond the initial composition of matter patent. To maximize the commercial lifespan of a drug, pharmaceutical companies employ a variety of strategic patenting techniques.

One key strategy is the patenting of novel derivatives. This can involve creating new salts, esters, or prodrugs of the original compound that may offer improved properties such as better solubility, stability, or bioavailability. The salicylate derivatives mentioned in WO1995020568A1 are a prime example of this approach. By creating and patenting these new entities, a company can extend patent protection even after the original patent on the parent compound has expired.

Another important strategy is the development and patenting of new formulations. This can include creating extended-release versions to improve patient compliance, or formulations for different routes of administration. The mention of Levomoprolol in a patent for a modified-release composition (US8268352B2) illustrates this strategy. These formulation patents can provide significant market exclusivity.

Patenting new therapeutic applications is a further strategic avenue. If a compound initially approved for one condition is found to be effective for another, a new method-of-use patent can be obtained. The patent WO2005099699A1, which describes the use of Levomoprolol in combination therapy for hypertension, points towards this strategy of expanding the therapeutic scope of a drug.

Furthermore, the isolation and patenting of single, more active enantiomers from a racemic mixture is a common and valuable strategy. The focus on Levomoprolol, the (S)-enantiomer of Moprolol, is a classic example. Since enantiomers can have different pharmacological profiles, a patent on a single enantiomer can be a powerful tool for market protection.

Finally, process patents for more efficient or cost-effective manufacturing methods, such as those described in the Chinese patents for Moprolol synthesis, can provide a competitive advantage by reducing production costs and can also serve to block competitors from using a more advantageous synthesis route.

These strategic patenting approaches create a "patent thicket" around the core compound, making it more difficult for generic competitors to enter the market and extending the effective commercial life of the drug.

Emerging Research Avenues and Future Prospects for 1 2 Allylphenoxy 3 Morpholinopropan 2 Ol

Exploration of Novel Therapeutic Indications Beyond Current Knowledge

The structural backbone of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol is closely related to that of many beta-blockers, drugs primarily used to manage cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. wikipedia.orgnih.gov The development of beta-blockers has evolved through generations, with newer agents exhibiting greater selectivity for β1-receptors or possessing additional vasodilatory properties. revespcardiol.orgresearchgate.net

Given this lineage, the primary and most logical area of investigation for this compound is its potential as a cardiovascular agent. However, the unique combination of the 2-allyl group on the phenoxy ring and the morpholine (B109124) moiety on the propanolamine (B44665) side chain may confer novel pharmacological properties, opening doors to other therapeutic applications. The morpholine ring, in particular, is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive molecules and often contributing to favorable pharmacokinetic properties. nih.gov Research has shown morpholine-containing compounds to be active against various molecular targets. nih.govnih.gov

Future research could systematically screen this compound and its derivatives against a panel of receptors and enzymes to uncover novel activities. Potential areas of exploration beyond the cardiovascular system could include:

Glaucoma: Some beta-blockers are used topically to reduce intraocular pressure.

Anxiety Disorders: The central nervous system effects of some beta-blockers have led to their use in managing performance anxiety.

Migraine Prophylaxis: Several beta-blockers are effective in preventing migraine headaches.

Neurological Disorders: The presence of the morpholine ring, which is found in compounds targeting central nervous system disorders, suggests potential neuropharmacological activity that warrants investigation. nih.gov

A comprehensive pharmacological screening of this compound is a critical first step in realizing its full therapeutic potential.

Development of Advanced Synthetic Methodologies for Improved Yields or Selectivity

The conventional synthesis of phenoxypropanolamines typically involves the reaction of a substituted phenol (B47542) with an epihalohydrin, such as epichlorohydrin (B41342), followed by the ring-opening of the resulting epoxide with an appropriate amine. This general approach can be applied to the synthesis of this compound from 2-allylphenol (B1664045), epichlorohydrin, and morpholine.

However, this classical approach often faces challenges, including the formation of byproducts and difficulties in controlling stereochemistry. The propan-2-ol unit contains a chiral center, meaning the compound can exist as two enantiomers. For many beta-blockers, the (S)-enantiomer possesses significantly higher activity than the (R)-enantiomer. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Future research in this area should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of specific enantiomers of this compound would be a significant advancement. This could involve the use of chiral catalysts for the epoxide ring-opening step or the use of chiral building blocks from the outset. mdpi.comnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Green Chemistry Approaches: Investigating more environmentally benign solvents and reagents would align with the principles of green chemistry, making the synthesis more sustainable.

The table below outlines potential areas for improvement in the synthesis of this compound.

| Synthetic Aspect | Conventional Method | Potential Advanced Methodology | Anticipated Benefits |

| Stereocontrol | Racemic mixture formation | Asymmetric catalysis, use of chiral synthons | Production of single, more active enantiomer |

| Reaction Efficiency | Batch processing | Continuous flow synthesis | Higher throughput, improved yield and purity |

| Byproduct Formation | Potential for di-addition and other side reactions | Optimized reaction conditions, novel catalysts | Simplified purification, increased yield |

| Environmental Impact | Use of traditional organic solvents | Green solvents, solvent-free conditions | Reduced environmental footprint |

Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The structure of this compound offers multiple points for modification to create a library of analogues with potentially improved pharmacological profiles. The principles of structure-activity relationship (SAR) for beta-blockers can guide the rational design of these new molecules. youtube.comyoutube.comyoutube.com

Key structural features that can be systematically varied include:

The Allyl Group: The double bond in the allyl group could be modified (e.g., reduced to a propyl group, isomerized, or replaced with other functionalities) to investigate its role in receptor binding and to modulate pharmacokinetic properties.

The Aromatic Ring: The substitution pattern on the phenyl ring is a critical determinant of a beta-blocker's activity and selectivity. Introducing other substituents (e.g., methoxy, chloro, or cyano groups) at different positions could lead to analogues with enhanced potency or selectivity for β1- over β2-receptors.

The Morpholine Ring: While the morpholine ring often imparts favorable properties, it can be replaced with other heterocyclic systems (e.g., piperidine (B6355638), piperazine (B1678402), or thiomorpholine) to explore the impact on activity and pharmacokinetics. The nitrogen atom within the morpholine ring is crucial for the compound's basicity and interaction with the receptor. youtube.com

The Propanolamine Backbone: Modifications to the propanolamine side chain, such as the introduction of additional substituents, could influence receptor affinity and intrinsic sympathomimetic activity.

The table below summarizes potential analogue designs and their intended goals.

| Structural Modification | Rationale | Desired Outcome |

| Modification of the 2-allyl group | Investigate the role of the unsaturated bond in receptor interaction. | Enhanced binding affinity or altered selectivity. |

| Introduction of substituents on the phenyl ring | Modulate electronic and steric properties to optimize receptor fit. | Increased potency, improved β1-selectivity. |

| Replacement of the morpholine moiety | Explore the influence of different heterocyclic rings on activity and pharmacokinetics. | Improved oral bioavailability, altered metabolic stability. |